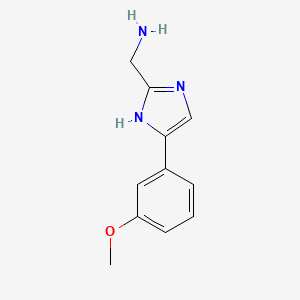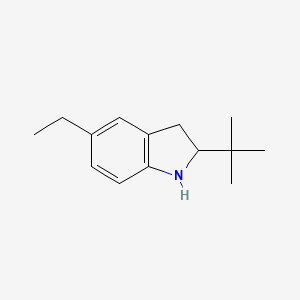
2-(tert-Butyl)-5-ethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-5-ethylindoline is an organic compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-ethylindoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrotoluene and tert-butylamine.
Reduction: The nitro group in 2-nitrotoluene is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.
Cyclization: The resulting 2-amino-5-ethylbenzene undergoes cyclization with tert-butylamine in the presence of a catalyst, such as palladium on carbon, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the nitro group.
High-Pressure Reactors: Employing high-pressure reactors to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butyl)-5-ethylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline to its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives with various functional groups.
Reduction: Fully saturated indoline.
Substitution: Halogenated indoline derivatives.
Applications De Recherche Scientifique
2-(tert-Butyl)-5-ethylindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-ethylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(tert-Butyl)-5-methylindoline: Similar structure with a methyl group instead of an ethyl group.
2-(tert-Butyl)-5-isopropylindoline: Similar structure with an isopropyl group instead of an ethyl group.
2-(tert-Butyl)-5-phenylindoline: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness: 2-(tert-Butyl)-5-ethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-tert-butyl-5-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-5-10-6-7-12-11(8-10)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3 |
Clé InChI |
HYPZXOQWVNJMKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)
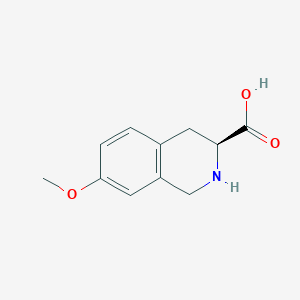
![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)

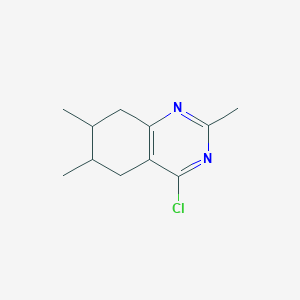
![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)
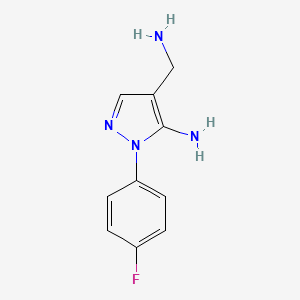


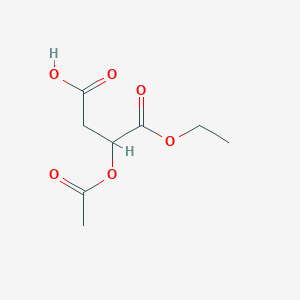
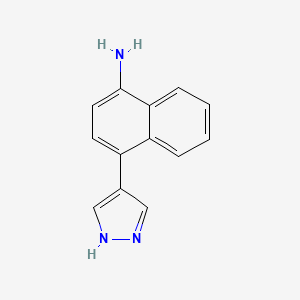
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)
